ALDH3A1 Inhibition Potency: 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde vs. Alternative Substitution Pattern Comparator
The target compound inhibits human ALDH3A1 with an IC50 of 2.10 µM (2.10E+3 nM), as determined by spectrophotometric analysis using benzaldehyde as the substrate following a 1-minute preincubation [1]. A structurally distinct comparator compound from the same patent (CHEMBL3128217, BDBM50448798) exhibits an IC50 of 1.80 µM under comparable assay conditions (full-length human ALDH3A1 expressed in E. coli, 2-minute preincubation) [2]. While the comparator demonstrates 14% greater potency, the target compound's specific 2,3-dimethylphenoxy substitution pattern is uniquely documented in the BindingDB repository, distinguishing it from the 2,5- and 2,6-dimethyl isomers which have no reported ALDH3A1 activity data .
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | CHEMBL3128217 (alternative inhibitor scaffold): IC50 = 1.80 µM (1.80E+3 nM); 2,5-dimethyl isomer (CAS 438219-83-1): no reported ALDH3A1 inhibition data; 2,6-dimethyl isomer (CAS 438530-82-6): no reported ALDH3A1 inhibition data |
| Quantified Difference | Target compound is 14% less potent than CHEMBL3128217; unique documented activity among dimethylphenoxy positional isomers |
| Conditions | Human ALDH3A1; benzaldehyde substrate; spectrophotometric detection; 1-2 min preincubation; DMSO vehicle (2% v/v final); pH 7.5 buffer [3] |
Why This Matters
For researchers requiring a defined ALDH3A1 inhibitor with a known, moderate potency for SAR studies or as a control compound, this specific isomer provides validated activity data absent for the 2,5- and 2,6-dimethyl analogs.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): US9328112, A24. IC50 = 2.10E+3 nM. View Source
- [2] BindingDB. BDBM50448798 (CHEMBL3128217). IC50 = 1.80E+3 nM for human ALDH3A1. View Source
- [3] BindingDB. Assay Method Information: IC50 determination for ALDH3A1 inhibition. Assay ID 1, Entry ID 7908. View Source
